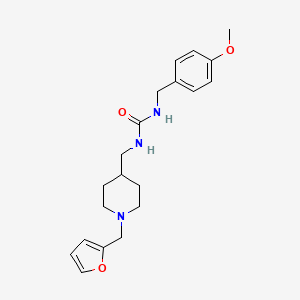

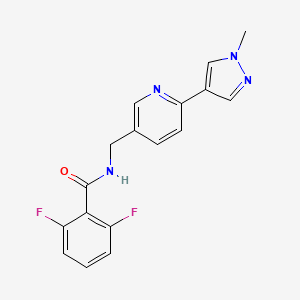

2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,6-difluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide” is a chemical compound with a molecular weight of 377.36 . It is a solid substance that should be stored in an inert atmosphere, under -20C .

Molecular Structure Analysis

The InChI code for the compound is 1S/C19H13F2N7/c1-27-11-13 (10-23-27)16-6-7-17-24-25-18 (28 (17)26-16)19 (20,21)14-4-5-15-12 (9-14)3-2-8-22-15/h2-11H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

The compound “this compound” is a solid substance . It has a molecular weight of 377.36 . The compound should be stored in an inert atmosphere, under -20C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound has been synthesized for potential applications in medical imaging, particularly as a PET agent for imaging of B-Raf(V600E) in cancers. The synthesis process involved multiple steps, starting from 2,6-difluorobenzoic acid, leading to the preparation of a tracer with high specificity and activity. This research demonstrates the compound's relevance in developing diagnostic tools for cancer detection, highlighting its chemical versatility and potential in radiolabeling applications (Wang, Gao, Miller, & Zheng, 2013).

Molecular Solids and Structural Analysis

In another study, the compound's derivatives were explored for their ability to form energetic multi-component molecular solids with aza compounds, facilitated by strong hydrogen bonds and weak intermolecular interactions. This research provides insight into the compound's utility in designing new materials with specific supramolecular structures, which could have applications in material science and engineering (Wang, Hu, Wang, Liu, & Huang, 2014).

Spin State Influence and Photophysical Properties

Further investigations have looked into the influence of distal substituents on the spin state of iron(II) complexes involving derivatives of the compound. This work is significant for understanding the electronic properties of materials and their potential applications in magnetic storage devices and spintronics (Roberts, Little, Kershaw Cook, Barrett, Tuna, & Halcrow, 2013).

Luminescence and Material Applications

The compound's derivatives have also been studied for their luminescence properties, specifically the synthesis of benzamides that emit blue fluorescence. These findings are pertinent to the development of new luminescent materials for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices, illustrating the compound's contribution to advancements in photophysical research (Yamaji, Kato, Tomonari, Mamiya, Goto, Okamoto, Nakamura, & Tani, 2017).

Magnetic and Photophysical Modulation in Metal Complexes

Additionally, the compound's role in the development of dysprosium dinuclear complexes has been explored, focusing on its ability to exhibit multiple single-molecule magnet behaviors. This research underlines the compound's versatility in modulating magnetic and photophysical properties, with implications for quantum computing and information storage technologies (Feng, Pointillart, Lefeuvre, Dorcet, Golhen, Cador, & Ouahab, 2015).

Safety and Hazards

Mécanisme D'action

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability . For example, the compound’s activity could be affected by the pH of the environment due to the ionizable groups in its structure. Similarly, high temperatures could affect the compound’s stability, while the presence of other biomolecules could influence its binding affinity and selectivity towards its targets.

Propriétés

IUPAC Name |

2,6-difluoro-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O/c1-23-10-12(9-22-23)15-6-5-11(7-20-15)8-21-17(24)16-13(18)3-2-4-14(16)19/h2-7,9-10H,8H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKQAXPFHPTKOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2799431.png)

![3-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2799438.png)

![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2799442.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2799445.png)

![N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2799449.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2799453.png)